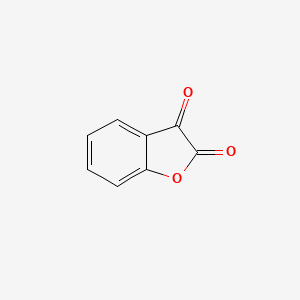

Benzofuran-2,3-dione

説明

Significance of Benzofuran (B130515) Core Structures in Heterocyclic Chemistry

The benzofuran scaffold, a heterocyclic motif composed of a fused benzene (B151609) and furan (B31954) ring, is a cornerstone in the field of heterocyclic chemistry. nih.govontosight.aimdpi.com Its structural and physicochemical properties make it a "privileged structure," capable of interacting with a wide array of biological targets. This has rendered benzofuran and its derivatives ubiquitous in nature and central to medicinal chemistry. mdpi.comrsc.org

Many natural products and synthetic compounds incorporating the benzofuran ring exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antitumor, and antiviral properties. rsc.orgresearchgate.netrsc.orgnih.gov The versatility of the benzofuran core allows for substitution at various positions, enabling chemists to modulate the pharmacological profile of the resulting derivatives. mdpi.com This adaptability has made the benzofuran nucleus a frequent target in the development of new therapeutic agents and a fundamental building block in the synthesis of complex natural products. rsc.orgnih.gov

Historical Context of Benzofuran Synthesis and Derivatization

The study of benzofurans dates back to 1870, when William Perkin first reported the synthesis of the parent benzofuran ring system. nih.govjocpr.com Early work often involved the isolation of benzofuran derivatives from natural sources like coal tar. The initial synthetic routes were classical organic reactions, such as the Perkin rearrangement.

Over the decades, the methodologies for constructing the benzofuran core have evolved significantly. Key historical developments include:

Acid-catalyzed cyclizations : Methods involving the dehydration of compounds with a carbonyl group or the cyclization of α-aryloxycarbonyls have been historically important. rsc.org

Condensation Reactions : The condensation of phenacyl phenyl ether using polyphosphoric acid (PPA) was another established route to 2-arylbenzofurans. jocpr.com

Transition-Metal Catalysis : The mid-20th century saw the emergence of transition-metal-catalyzed strategies. The Sonogashira coupling, which couples o-halophenols with terminal alkynes using palladium and copper catalysts, became a widely used approach for synthesizing 2-substituted benzofurans. nih.govjocpr.com Subsequently, numerous other catalytic systems involving metals like nickel, rhodium, and gold have been developed to facilitate benzofuran ring formation through various intramolecular and intermolecular cyclizations. nih.govorganic-chemistry.orgosaka-u.ac.jp These modern methods offer greater efficiency, regioselectivity, and functional group tolerance compared to earlier techniques. mdpi.com

Current Research Landscape for Benzofuran-2,3-dione

This compound, also known as Coumarandione, is a prominent compound in the current chemical research landscape. nih.gov It is recognized primarily as a versatile synthetic intermediate and a building block in organic synthesis. chemicalbook.comlookchem.com Its chemical reactivity, stemming from the vicinal dicarbonyl functionality within the heterocyclic ring system, makes it a valuable precursor for constructing more complex molecular architectures.

Recent research highlights its utility in the stereoselective preparation of spirooxindoles through catalyzed sequential reactions. chemicalbook.com Furthermore, studies have demonstrated that this compound can be utilized as a synthetic precursor for various compounds, including complex spiro compounds and salicylaldehydes. hanyang.ac.kr A key reaction involves its ring-opening by alcohols to form alkyl aryloxalates, which are themselves valuable substrates in the synthesis of natural products. hanyang.ac.kr This reactivity underscores the compound's role as a key intermediate for accessing diverse chemical structures.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 1-benzofuran-2,3-dione |

| Molecular Formula | C₈H₄O₃ |

| Molecular Weight | 148.11 g/mol |

| CAS Number | 4732-72-3 |

| Appearance | Solid |

| Topological Polar Surface Area | 43.4 Ų |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 0 |

Data sourced from PubChem. nih.gov

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| (Diacetoxyiodo)benzene |

| Acyl chloride |

| Alkyl aryloxalate |

| Amiodarone |

| Benzene |

| Benzofuran |

| This compound (Coumarandione) |

| Copper |

| Dronedarone |

| Gold |

| Methoxsalen |

| Nickel |

| o-halophenol |

| Palladium |

| Phenacyl phenyl ether |

| Polyphosphoric acid (PPA) |

| Rhodium |

| Salicylaldehyde (B1680747) |

| Spirooxindole |

| Terminal alkyne |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-benzofuran-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4O3/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUISWLJHAJBRAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197104 | |

| Record name | 2,3-Benzofurandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4732-72-3 | |

| Record name | 2,3-Benzofurandione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004732723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Benzofurandione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122748 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Benzofurandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Coumarandione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LFN2PCL6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Benzofuran 2,3 Dione and Its Derivatives

Direct Synthesis Approaches to Benzofuran-2,3-dione

Direct synthetic routes to this compound typically involve the formation of the heterocyclic ring system from acyclic precursors in a single key cyclization step.

A prevalent and direct method for the synthesis of this compound and its derivatives involves the reaction of substituted phenols with oxalyl chloride. researchgate.netresearchgate.net This electrophilic substitution reaction, followed by cyclization, provides an efficient route to the dione (B5365651) structure. The reaction is generally carried out in a solvent like chloroform (B151607) and is often catalyzed by a base. researchgate.netresearchgate.net For instance, 4-(NMe2)py has been reported as an effective catalyst for this transformation. researchgate.netresearchgate.net This approach is versatile, allowing for the preparation of various substituted Benzofuran-2,3-diones by starting with appropriately substituted phenols. researchgate.net

Table 1: Examples of this compound Derivatives Synthesized from Phenols and Oxalyl Chloride. researchgate.net

| Starting Phenol (Substituent) | Resulting this compound Derivative |

| 4,7-Dimethylphenol | 4,7-Dimethylthis compound |

| 4,6-Dimethylphenol | 4,6-Dimethylthis compound |

| 4,6,7-Trimethylphenol | 4,6,7-Trimethylthis compound |

| 5-Chloro-4,6-dimethylphenol | 5-Chloro-4,6-dimethylthis compound |

| Naphthol | Naphtho[2,1-b]furan-1,2-dione |

Intramolecular Friedel-Crafts acylation is another key strategy for the construction of the this compound core. hanyang.ac.kr This reaction involves the cyclization of a suitable precursor, typically an aryloxy-oxalyl chloride, where the aromatic ring attacks the electrophilic carbonyl carbon of the oxalyl group to form the five-membered furanone ring. The process is a classic method for forming cyclic ketones and is applicable to the synthesis of heterocyclic systems. rsc.org Research has demonstrated that this type of reaction provides a simple and efficient strategy for building benzofuran (B130515) skeletons, with good tolerance for various functional groups. rsc.org While broadly used for many heterocyclic systems, its specific application to this compound involves an intramolecular acylation that establishes the dione functionality within the newly formed ring. hanyang.ac.kr

One-pot syntheses are highly valued for their efficiency, reducing the need for isolation of intermediates and minimizing waste. While direct one-pot synthesis of the parent this compound is not extensively detailed, several one-pot methodologies have been developed for its derivatives and related structures. For example, spiro-isobenzofuran compounds, which can be derived from diones, have been synthesized via a one-pot condensation and oxidation sequence starting from ninhydrin (B49086). nih.govacs.org Another facile one-pot, three-step procedure has been described for preparing 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives, which involves an intramolecular electrophilic cyclization as a key step. scielo.br These examples highlight the feasibility of multi-step, single-pot reactions for generating complex benzofuran-containing molecules. rsc.org

Intramolecular Friedel-Crafts Acylation Strategies

Precursor-Based Synthesis of this compound Analogues

The synthesis of analogues of this compound often starts from more complex precursors that already contain a portion of the final ring system. These methods allow for the construction of highly functionalized derivatives.

2-Hydroxyacetophenones serve as versatile starting materials for building benzofuran analogues. A common approach is the acylation of the phenolic hydroxyl group followed by an intramolecular cyclization. jocpr.com For instance, a one-step cyclization reaction of 2-hydroxyacetophenone (B1195853) derivatives with 2-bromo-1-(3′,4′,5′-trimethoxyphenyl)ethanone has been used to yield nitro-substituted 2-(benzoyl)benzofuranones. mdpi.com This method demonstrates how the acetophenone (B1666503) structure provides the necessary atoms for forming the furanone ring fused to the existing benzene (B151609) ring. mdpi.com Another strategy involves the conversion of 2-hydroxyacetophenone into an O-aryl oxime, which then undergoes cyclization to form a benzofuran derivative. jocpr.com

Table 2: Synthesis of Benzofuran Analogues from 2-Hydroxyacetophenone Precursors.

| 2-Hydroxyacetophenone Derivative | Reagent | Product Type | Reference |

| Nitro-substituted 2-hydroxyacetophenone | 2-Bromo-1-(3′,4′,5′-trimethoxyphenyl)ethanone | Nitro-2-(benzoyl)benzofuranone | mdpi.com |

| 2-Hydroxyacetophenone | Aromatic haloaldehyde (after oxime formation) | 7-Hydroxy-2-phenyl-benzofuran-5-carbaldehyde | jocpr.com |

| 2-Hydroxy acetophenones | Phenacyl chlorides | Substituted Benzofurans | researchgate.net |

Similar to hydroxyacetophenones, salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) and its derivatives are valuable precursors for benzofuran analogues. The aldehyde group provides a reactive site for cyclization reactions. A novel method for synthesizing benzofuran analogues involves the condensation of salicylaldehyde with methyl 4-bromocrotonate, using cesium carbonate as a base, to produce benzofuran derivatives with moderate to good yields. sioc-journal.cn Furthermore, substituted nitrosalicylaldehydes can undergo a one-step cyclization with α-bromo ketones, such as 2-bromo-1-(3′,4′,5′-trimethoxyphenyl)ethanone, to afford the corresponding nitro-substituted 2-(benzoyl)benzofurans. mdpi.com A one-pot, three-step synthesis of 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acids also utilizes salicylaldehyde in an intramolecular cyclization step. scielo.br

Rearrangement Reactions from Benzopyran Systems

An uncommon yet effective method for synthesizing benzofuran derivatives involves the rearrangement of a benzopyran system. mdpi.com This transformation can occur under moderate conditions and provides a practical route to biologically active benzofuran compounds. mdpi.com For instance, the reaction of 3-bromo-7-methoxycoumarin under alkaline conditions is known to induce a rearrangement to form 6-methoxy-benzofuran-2-carboxylic acid. nih.gov

In a specific example, 4-[(3-amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic acid, a 3,4-diaminoisocoumarin derivative, serves as a precursor to 4-[(1-carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid, which features a phthalide–carboxamide structure. mdpi.com This ring-contracting rearrangement highlights the utility of benzopyran systems in accessing the benzofuran core. mdpi.com Another documented rearrangement involves the Claisen rearrangement of O-allyl visnaginone (B8781550) to yield a 7-allylbenzofuran (B13268474) derivative, which can be further functionalized. mans.edu.eg

Advanced Catalytic Approaches in this compound Synthesis

Transition metal catalysis has emerged as a powerful tool for the synthesis of benzofurans, offering high efficiency, selectivity, and functional group tolerance under mild reaction conditions. researchgate.net These methods often involve the formation of key carbon-carbon and carbon-heteroatom bonds through various catalytic cycles. researchgate.netelsevier.com

Transition Metal-Catalyzed Cyclizations

Palladium catalysis is a cornerstone in the synthesis of benzofuran derivatives, with numerous protocols developed for their construction. rsc.org These reactions often proceed through well-established mechanisms like the Heck coupling, which involves oxidative addition, migratory insertion, and reductive elimination. researchgate.net

Recent advancements include a palladium-catalyzed cascade reaction using N-tosylhydrazones to form di- and trisubstituted olefins with high regio- and stereoselectivity, leading to various benzofuran-containing alkenes. acs.org In 2021, a method was developed for the synthesis of 2,3-dihydrobenzofuran (B1216630) derivatives through an intramolecular coupling of C(sp³)–H and C(sp²)–H bonds in alkyl phenyl ethers, yielding products in moderate to excellent yields (33–99%). rsc.org Another 2021 study reported a highly efficient synthesis of 2,2,3-trisubstituted dihydrobenzofuran derivatives by reacting 2-hydroxyphenyl-substituted enones with diazo compounds, achieving yields of 51–91%. rsc.org

Palladium catalysts are also used in annulation reactions. For example, polycyclic dihydrobenzofurans were prepared in 2021 via a Pd-catalyzed annulation of alkenyl ethers and alkynyl oxime ethers, with yields ranging from 41–86%. rsc.org Furthermore, spirocyclic dihydrobenzofurans have been synthesized through a Mizoroki–Heck-type reaction of o-substituted aryl iodides. rsc.org A novel 1,5-Pd/H shift mechanism was recently explored for the synthesis of dihydrobenzofurans from alkyne-substituted compounds. rsc.org

The combination of palladium and copper catalysis is also effective, as demonstrated in the Sonogashira coupling of terminal alkynes with iodophenols, followed by intramolecular cyclization to yield benzofuran derivatives. acs.orgnih.gov

Table 1: Selected Palladium-Catalyzed Reactions for Benzofuran Derivative Synthesis

| Starting Materials | Catalyst System | Product Type | Yield (%) | Year |

| Alkyl phenyl ethers | Pd(OAc)₂, BQ, AgOAc, LiOAc | 2,3-Dihydrobenzofurans | 33–99 | 2021 |

| 2-Hydroxyphenyl-substituted enones, Diazo compounds | [Pd(cinnamyl)Cl]₂, MeSO₃H | 2,2,3-Trisubstituted dihydrobenzofurans | 51–91 | 2021 |

| Alkenyl ethers, Alkynyl oxime ethers | Pd(OAc)₂, CuCl₂ | Polycyclic dihydrobenzofurans | 41–86 | 2021 |

| 2-Aryloxymethyl-1,4-naphthoquinones | Pd(OAc)₂, 3,5-dichloropyridine, TFA | 2H,3′H-Spiro[benzofuran-3,2′-naphthoquinones] | Good | 2017 |

| Terminal alkynes, Iodophenols | (PPh₃)PdCl₂, CuI | Benzofuran derivatives | 70–91 | 2022 |

Data sourced from multiple studies. rsc.orgacs.orgacs.org

Copper catalysis offers a cost-effective and efficient alternative for the synthesis of benzofuran scaffolds. acs.org These reactions often involve the aerobic oxidative cyclization of phenols and alkynes in a one-pot procedure. rsc.org

In 2022, a copper-catalyzed method was reported for the synthesis of trifluoroethyl-substituted benzofuran derivatives from salicylaldehyde-derived Schiff bases and substituted alkenes, with yields ranging from 45% to 93%. acs.org Copper catalysts are also employed in dual catalytic systems with other metals, such as iron, for the synthesis of 2,3-dihydrobenzofurans from substituted phenylethan-2'-ol. nih.gov

An enantioselective and diastereoselective synthesis of dihydrobenzofurans was achieved using a copper(II)/SPDO complex for the asymmetric [3+2] cycloaddition of 2,3-dihydrofuran (B140613) and quinone esters. nih.gov In 2021, copper bromide was used to promote the cyclization of chalcones to form 2-benzylidene-1-benzofuran-3-one derivatives. rsc.org

Rhodium catalysis has proven valuable for constructing benzofuran rings through various C-H activation and annulation strategies. acs.org In 2022, rhodium-catalyzed difunctionalization of p-substituted olefinic arenes was used to synthesize 2,3-dihydrobenzofuran derivatives. rsc.org Another approach involves the [3+2] annulation of 2-alkenylphenols and N-phenoxyacetamides, which provided 2,3-dihydrobenzofurans in excellent yields (90%). rsc.org

A rhodium-catalyzed C-H directing group migration between 1,3-diynes and N-benzoxyacetamide was reported in 2023 to produce benzofuran derivatives. acs.orgnih.gov In 2021, a rhodium(III)-catalyzed construction of a cyclic 3-ethylidene-2,3-dihydrobenzofuran skeleton was achieved through the reaction of N-phenoxyacetamides with cyclopropylidenemethyl alkenes, yielding products in the range of 37–80%. rsc.org Additionally, a one-pot synthesis of benzofuran-3(2H)-ones was developed in 2022 by reacting aliphatic alcohols with salicylaldehyde and cyclopropanols, mediated by a rhodium catalyst. rsc.org

Table 2: Overview of Rhodium-Catalyzed Benzofuran Syntheses

| Reactants | Catalyst System | Product Type | Yield (%) | Year |

| N-phenoxyacetamides, Cyclopropylidenemethyl alkenes | [Cp*RhCl₂]₂, NaOAc | Cyclic 3-ethylidene-2,3-dihydrobenzofurans | 37–80 | 2021 |

| 2-Alkenylphenols, N-phenoxyacetamides | Rh catalyst, Zn(OAc)₂ | 2,3-Dihydrobenzofurans | 90 | 2022 |

| Aliphatic alcohols, Salicylaldehyde, Cyclopropanols | [CpRhCl₂]₂, Cu(OAc)₂, CsOAc | Benzofuran-3(2H)-ones | 32–70 | 2022 |

| 1,3-Diynes, N-benzoxyacetamide | Rh catalyst, NaOPiv·H₂O | Benzofuran derivatives | Good | 2023 |

Data compiled from various research articles. rsc.orgacs.org

Gold catalysis has gained prominence in the synthesis of benzofurans, particularly through the activation of alkynes. rsc.org In 2021, a gold-catalyzed [2+3] cycloaddition of phenols and substituted-1,3-enynes was developed to furnish dihydrobenzofuran scaffolds in yields of 25–81%. rsc.org This method utilized an α-oxo vinyl gold carbenoid analogue for ortho-selectivity. rsc.orgnih.gov

A gold-catalyzed, one-pot cycloisomerization of alkynyl phenols was reported in 2023 for the construction of benzofuran-3(2H)-one skeletons. rsc.orgresearchgate.net Additionally, a bimetallic gold-silver catalytic system has been employed for the synthesis of benzofuran heterocycles, leveraging the oxidative-reductive properties of gold. acs.org

Nickel-Catalyzed Decarbonylative Cycloaddition

A notable method for the synthesis of flavone (B191248) derivatives from benzofuran-2,3-diones involves a nickel-catalyzed decarbonylative cycloaddition with alkynes. researchgate.netresearchgate.net This process has been shown to be effective in producing a variety of functionalized flavones with yields ranging from 65% to 99%. researchgate.net The reaction is typically carried out using a nickel catalyst in the presence of a dppe (1,2-bis(diphenylphosphino)ethane) ligand. researchgate.netresearchgate.net

This methodology is compatible with a range of alkynes, including terminal alkynes with substituted phenyl groups and internal alkynes like aryl acyl acetylenes and diphenylacetylenes. researchgate.net The influence of bases on the reactions with different types of alkynes has also been a subject of investigation, highlighting the tunability of the reaction conditions. researchgate.net

Detailed Research Findings: A study established the efficacy of using dppe as a ligand in the nickel-catalyzed decarbonylative cycloaddition of benzofuran-2,3-diones with various alkynes. researchgate.net This reaction leads to the formation of functional flavones. researchgate.net The versatility of this method is demonstrated by its applicability to both terminal and internal alkynes, providing access to a diverse library of flavone derivatives. researchgate.net

| Catalyst System | Ligand | Substrates | Product | Yield Range | Reference |

| Nickel Catalyst | dppe | Benzofuran-2,3-diones, Alkynes | Functional Flavones | 65-99% | researchgate.net |

Organocatalytic and Metal-Free Synthetic Strategies

In the realm of organocatalysis, several strategies have been developed for the synthesis of benzofuran derivatives, sometimes avoiding the use of metal catalysts altogether. These methods often focus on creating complex molecular architectures with high levels of stereocontrol.

One such approach involves the use of chiral organocatalysts to facilitate asymmetric reactions. For instance, a C2-symmetrical cinchona-derived (DHQ)2PHAL catalyst has been successfully employed in the highly enantioselective reaction of an isatin-derived Morita–Baylis–Hillman carbonate with an α-CF3-substituted imine derived from benzothiophene-2,3-dione. beilstein-journals.org This method affords high yields and excellent enantioselectivity with a catalyst loading of 10 mol %. beilstein-journals.org

Metal-free synthetic routes are also gaining prominence. An example is the synthesis of spirooxindole compounds from N-arylamide derivatives through an intramolecular oxidative cyclization, where PhI(OMe)2, formed in situ, acts as the oxidant. researchgate.net Furthermore, electrochemical methods offer a green and catalyst-free approach. The electro-oxidation of N,N,N',N'-Tetramethyl-benzene-1,4-diamine in the presence of barbituric acids in an aqueous phosphate (B84403) buffer solution has been shown to produce novel benzofuran derivatives in good yields and purity. researchgate.net This electrochemical synthesis is performed using carbon rod electrodes, eliminating the need for toxic solvents and catalysts. researchgate.net

Another organocatalytic approach involves the reaction of ninhydrin with cyclic 1,3-dicarbonyl compounds using tetra-propylammonium bromide (TPAB) as an efficient and recoverable organocatalyst to synthesize indeno[1,2-b]benzofuran derivatives in high yields. scielo.org.za

Interactive Data Table: Organocatalytic and Metal-Free Syntheses

| Reaction Type | Catalyst/Reagent | Substrates | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Asymmetric Synthesis | (DHQ)2PHAL | Isatin-derived Morita–Baylis–Hillman carbonate, α-CF3-substituted imine | Chiral α-CF3-substituted amines | High yield and enantioselectivity (20:1 dr) | beilstein-journals.org |

| Oxidative Cyclization | PhI(OMe)2 (in situ) | N-arylamide derivatives | Spirooxindole compounds | Metal-free | researchgate.net |

| Electrochemical Synthesis | None | N,N,N',N'-Tetramethyl-benzene-1,4-diamine, Barbituric acids | Benzofuran derivatives | Catalyst- and solvent-free (aqueous medium) | researchgate.net |

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of this compound derivatives, focusing on the use of environmentally benign solvents, reducing waste, and improving energy efficiency.

Water is an attractive solvent for organic synthesis due to its non-toxic, non-flammable, and abundant nature. A notable example is the synthesis of N'-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides from substituted indoline-2,3-diones and benzofuran-2-carbohydrazide. derpharmachemica.com This reaction proceeds cleanly and simply in water without the need for any organic solvent or catalyst, affording high yields of 92-97%. derpharmachemica.com Comparative studies have shown that water is the superior solvent for this transformation in terms of yield. derpharmachemica.com

Electrochemical methods, as mentioned previously, also often utilize aqueous solutions, further highlighting the trend towards water-based green synthesis. researchgate.net The synthesis of novel benzofuran derivatives through the electro-oxidation of N,N,N',N'-Tetramethyl-benzene-1,4-diamine with barbituric acids is performed in an aqueous phosphate buffer solution. researchgate.net

Eliminating the solvent entirely represents a significant step towards greener synthesis. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in this regard. For instance, a one-pot, four-component synthesis of novel benzo[a]furo[2,3-c]phenazines has been achieved under catalyst- and solvent-free microwave conditions. researchgate.net This method, involving isocyanide, o-phenylenediamine (B120857), 2-hydroxynaphthalene-1,4-dione, and aromatic aldehydes, is characterized by its efficiency, mild conditions, rapid reaction times, and high yields. researchgate.net

Another example of a solvent-free approach is the three-component reaction of an aromatic aldehyde, a 1,3-cyclohexanedione (B196179) or dimedone, and malononitrile, catalyzed by per-6-amino-β-cyclodextrin to produce substituted 2-amino-4H-benzo[b]pyrans in good to excellent yields. acs.org The catalyst in this reaction can be reused multiple times without a significant loss in activity. acs.org

Interactive Data Table: Green Synthesis Approaches

| Approach | Reaction | Conditions | Catalyst | Key Advantages | Reference |

|---|---|---|---|---|---|

| Aqueous Medium | Condensation of indoline-2,3-diones and benzofuran-2-carbohydrazide | Reflux in water | None | High yield (92-97%), clean reaction, no organic solvent | derpharmachemica.com |

| Aqueous Medium | Electrochemical synthesis of benzofuran derivatives | Aqueous phosphate buffer, carbon electrodes | None | Catalyst-free, environmentally benign | researchgate.net |

| Solvent-Free | Four-component synthesis of benzo[a]furo[2,3-c]phenazines | Microwave irradiation | None | Rapid, high yield, easy work-up | researchgate.net |

Chemical Reactivity and Transformation Mechanisms of Benzofuran 2,3 Dione

Ring-Opening Reactions of Benzofuran-2,3-dione

The strained five-membered ring and the presence of two electrophilic carbonyl carbons make this compound susceptible to ring-opening reactions upon treatment with nucleophiles. This reactivity provides a direct route to functionalized aromatic compounds.

One of the characteristic ring-opening reactions of this compound is its conversion to alkyl aryloxalates when treated with alcohols. hanyang.ac.kr This transformation involves the cleavage of the O1–C2 bond of the furan-dione ring system. The reaction proceeds by the nucleophilic addition of an alcohol to one of the carbonyl groups, leading to a hemiketal-like intermediate which subsequently undergoes ring-opening to yield the stable alkyl aryloxalate ester. hanyang.ac.kr This process effectively transforms the heterocyclic dione (B5365651) into a linear diester derivative, which can serve as a versatile substrate in further synthetic applications, including the preparation of natural products. hanyang.ac.kr

A variety of substituted phenols can be used to synthesize the corresponding Benzofuran-2,3-diones, which are then converted to a range of alkyl aryloxalates through this alcohol-mediated ring-opening reaction. hanyang.ac.kr

The reactivity of the dione system in this compound is governed by the electrophilic nature of its two carbonyl carbons (C2 and C3). Nucleophilic attack is a fundamental process in its chemistry. The dione contains two distinct carbonyl groups: an acylal-type ketone at C2 and an α-keto lactone carbonyl at C3. The C2 carbonyl, being adjacent to the ring oxygen, is particularly electrophilic and is often the primary site of nucleophilic attack.

In the case of ring-opening with alcohols to form alkyl aryloxalates, the mechanism initiates with the alcohol's oxygen atom attacking the C2 carbonyl carbon. This is followed by the cleavage of the endocyclic C–O bond, which relieves ring strain and results in the formation of an (o-hydroxyphenyl)glyoxylic acid ester. hanyang.ac.kr The functional groups of this compound, specifically its carbonyl groups, are key to its interaction with other molecules, allowing it to participate in both nucleophilic and electrophilic reactions.

Formation of Alkyl Aryloxalates

Cycloaddition Reactions Involving this compound

This compound is an excellent dienophile and dipolarophile, readily participating in various cycloaddition reactions. These reactions leverage the reactivity of the C2–C3 bond or the C3-carbonyl group to construct complex polycyclic and spirocyclic frameworks.

This compound is a competent component in [3+2] cycloaddition reactions, a type of pericyclic reaction that involves a three-atom component and a two-atom component to form a five-membered ring. rsc.orgbeilstein-journals.org In these reactions, this compound typically serves as the two-atom component (dipolarophile). For example, it can react with 1,3-dipoles such as azomethine ylides. These cycloadditions are often highly regioselective, with the dipole adding across the C3-carbonyl group to form spirocyclic systems. researchgate.netresearchgate.net The reaction can be promoted under various conditions and provides an efficient route to densely functionalized heterocyclic structures. rsc.orgbeilstein-journals.org

A notable transformation involving this compound is its reaction with alkynes to produce flavones, which are a class of naturally occurring compounds with a 2-phenyl-1-benzopyran-4-one core. researchgate.netresearchgate.net This reaction can be achieved through a Nickel-catalyzed decarbonylative cycloaddition. researchgate.netresearchgate.net The process allows for the synthesis of a variety of functionalized flavones in good yields. researchgate.net The reaction is compatible with both terminal alkynes bearing substituted phenyl groups and internal alkynes. researchgate.net The mechanism involves the coordination of the nickel catalyst, followed by a cascade of steps including oxidative addition, alkyne insertion, decarbonylation (loss of a CO molecule), and reductive elimination to form the final flavone (B191248) product.

| Reactant 1 | Reactant 2 Type | Catalyst System | Product Type | Yield Range |

| This compound | Terminal/Internal Alkynes | Nickel/dppe ligand | Functionalized Flavones | 65-99% researchgate.net |

The formation of spirocompounds is a hallmark of this compound's reactivity, particularly in multicomponent reactions. researchgate.netresearchgate.net A prominent example is the synthesis of spiro[benzofuran-3,3'-pyrroles]. researchgate.netresearchgate.netnih.gov These complex structures are typically assembled via a one-pot, three-component reaction involving this compound, an amino acid, and a dipolarophile like dimethyl acetylenedicarboxylate (B1228247) (DMAD). researchgate.netnih.gov

The mechanism proceeds through the in-situ generation of an azomethine ylide from the condensation of the amino acid and the C3-carbonyl of this compound, followed by decarboxylation. This transient 1,3-dipole is then trapped by the dipolarophile (DMAD) in a [3+2] cycloaddition reaction. researchgate.netresearchgate.net The C3 carbon of the benzofuranone ring becomes the spiro-center, linking the benzofuranone moiety to the newly formed pyrrole (B145914) ring. This method provides an efficient pathway to novel spiro[benzofuran-3,3'-pyrroles] and related spiro[benzofuran-3,3'-pyrrolines]. researchgate.netresearchgate.net

| This compound Derivative | Dipolarophile | N-Bridgehead Heterocycle/Amino Acid | Product |

| Substituted Benzofuran-2,3-diones | Dimethyl acetylenedicarboxylate (DMAD) | N-bridgehead heterocycles | Spiro[benzofuran-3,3'-pyrroles] researchgate.netnih.gov |

| Benzofuran-2,3-diones | Dimethyl acetylenedicarboxylate (DMAD) | Imidazo[1,5-a]pyridines | Spiro[2-oxobenzofuran-3,3'-pyrrolines] researchgate.net |

Functionalization and Derivatization Strategies at the this compound Core

Substitution Reactions on the Benzene (B151609) Moiety

Direct electrophilic substitution on the benzene portion of the pre-formed this compound core is challenging. The furanone ring's dicarbonyl system acts as a strong electron-withdrawing group, deactivating the fused benzene ring towards typical electrophilic aromatic substitution reactions. Consequently, the introduction of substituents onto the benzene moiety is most commonly achieved by utilizing a synthetic precursor that already contains the desired functional groups. researchgate.net This approach involves building the benzofuran (B130515) scaffold from an appropriately substituted phenol, catechol, or salicylaldehyde (B1680747) derivative. acs.orgmdpi.com

However, Friedel-Crafts reactions have been reported on related benzofuran systems, suggesting that under specific conditions, acylation or aroylation of the benzene ring is possible. researchgate.net For instance, the Friedel-Crafts aroylation of certain benzofuran derivatives with 4-methoxy benzoyl chloride has been successfully demonstrated. researchgate.net The strategic order of substitution is a key consideration in the synthesis of complex, polysubstituted benzofurans, often involving a sequence of coupling reactions at different positions of the core structure. rsc.org

| Strategy | Description | Typical Reagents | Key Considerations |

| Precursor-Based Synthesis | Substituents are introduced onto the aromatic precursor (e.g., a phenol) before the cyclization step that forms the furanone ring. researchgate.netmdpi.com | Substituted phenols, salicylaldehydes, catechols | This is the most common and reliable method for achieving substitution on the benzene ring. |

| Cross-Coupling Reactions | Palladium- or Nickel-catalyzed reactions are used to sequentially introduce substituents onto a halogenated benzofuran core. rsc.org | Aryl bromides, organometallic reagents, Pd(0) or Ni(0) catalysts | Allows for precise, regioselective introduction of multiple, different substituents. |

| Friedel-Crafts Acylation | Direct acylation of the benzene ring, though challenging due to deactivation by the dione moiety. researchgate.net | Acyl chlorides, Lewis acids (e.g., SnCl₄) | Reaction conditions must be carefully optimized; more feasible on electron-rich benzofuran analogs. |

Reactions at the Furanone Ring Carbons

The furanone ring of this compound contains two distinct carbonyl carbons that are primary sites for chemical transformations. The C2-carbon is part of a ketone, while the C3-carbon is part of a lactone (an cyclic ester). This difference in functionality dictates their reactivity towards various reagents.

The C2-carbonyl behaves as a typical ketone and readily undergoes reactions such as the Wittig reaction. Treatment of benzofuran-2,3-diones with stable phosphorane ylides regioselectively yields 2-alkylidene-3(2H)-benzofuranones, where the C2-oxygen is replaced by an alkylidene group. researchgate.net

Nucleophilic attack is a predominant transformation mechanism for the furanone ring. Amines and other nucleophiles can attack the electrophilic carbonyl carbons, often leading to ring-opening of the lactone at the C3 position. researchgate.netbeilstein-journals.org This ring-opening can be followed by an intramolecular recyclization, resulting in the formation of entirely new heterocyclic systems, such as pyrrolones. researchgate.netbeilstein-journals.org This sequence provides a powerful method for converting the benzofuran core into other valuable heterocyclic scaffolds.

| Reaction Type | Site of Attack | Reagent | Product | Reference |

| Wittig Reaction | C2-carbonyl (ketone) | Stable phosphorane ylide (e.g., methyl (triphenylphosphoranylidene)acetate) | 2-Alkylidene-3(2H)-benzofuranone | researchgate.net |

| Nucleophilic Attack / Ring Opening | C3-carbonyl (lactone) | Primary amines, dinucleophiles | Ring-opened intermediates, which can recyclize to form new heterocycles (e.g., pyrrolones) | researchgate.netbeilstein-journals.org |

Formation of Hydrazone Derivatives

The formation of hydrazones is a characteristic reaction of carbonyl compounds, and this compound is no exception. This derivatization typically occurs at the more reactive C2-ketone position. The reaction involves the condensation of this compound with hydrazine (B178648) or a substituted hydrazine (such as phenylhydrazine (B124118) or a carbohydrazide). semanticscholar.orgresearchgate.net

The synthesis is generally straightforward, often achieved by heating the reactants in a suitable solvent like ethanol (B145695) or methanol, sometimes with the addition of an acid catalyst to facilitate the reaction. semanticscholar.orgresearchgate.net This reaction provides a versatile method for introducing a nitrogen-containing functional group and extending the molecular framework, as the resulting hydrazone moiety can participate in further chemical transformations or act as a ligand. semanticscholar.orgderpharmachemica.com A wide variety of benzofuran hydrazones have been synthesized and investigated for their chemical properties. researchgate.net

| Reactant 1 | Reactant 2 | Typical Conditions | Product Type | Reference |

| This compound | Hydrazine Hydrate | Reflux in ethanol | This compound 2-hydrazone | google.com |

| This compound | Phenylhydrazine | Reflux in ethanol/acetic acid | This compound 2-(phenylhydrazone) | semanticscholar.org |

| Benzofuran-2-carbohydrazide | Indoline-2,3-dione | Reflux in water | N'-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazide | derpharmachemica.com |

Introduction of Amino and Other Heterocyclic Moieties

Expanding the this compound core to include amino groups or additional heterocyclic rings is a key strategy for creating diverse and complex molecules. beilstein-journals.org

Introduction of Amino Moieties: The introduction of an amino group can be achieved through various synthetic routes. While substitution on the benzene ring is often accomplished using an amino-substituted precursor, direct functionalization of the furanone ring can also yield amino derivatives. mdpi.com Advanced, one-pot, multi-component reactions have been developed for the synthesis of 3-aminobenzofuran derivatives from salicylaldehydes, amines, and other reagents, catalyzed by transition metals like copper. acs.orgresearchgate.net Furthermore, cascade or tandem cyclization reactions have been employed to construct complex 3-aminobenzofuran spiro-derivatives. mdpi.comresearchgate.net These modern synthetic methods provide efficient access to aminobenzofurans, which are valuable building blocks in medicinal chemistry. rsc.orgnih.gov

Introduction of Other Heterocyclic Moieties: The this compound core is an excellent platform for the synthesis of fused and spiro-heterocyclic systems. The dicarbonyl functionality allows for condensation reactions with a variety of dinucleophiles.

Recyclization Reactions: As mentioned previously, the reaction of the furanone ring with certain dinucleophiles can lead to a ring-opening and recyclization cascade to form new five- or six-membered heterocyclic rings, such as pyrrolones or pyridazinones. beilstein-journals.org

Condensation Reactions: The reaction of the dione with reagents like o-phenylenediamine (B120857) is a classic strategy for forming quinoxaline-fused benzofuran systems.

Tandem Reactions: The reaction of related diones (like ninhydrin) with 1,3-dicarbonyl compounds can be used to construct fused polycyclic systems like indeno[1,2-b]benzofurans. scielo.org.za

Coupling Strategies: A benzofuran carbohydrazide (B1668358) can be coupled with another heterocyclic ketone (like isatin) to link two distinct heterocyclic systems via a hydrazone bridge. derpharmachemica.com

| Strategy | Reagents | Resulting Moiety/System | Reference |

| One-Pot Three-Component Reaction | Salicylaldehyde, amine, alkyne, CuI catalyst | 3-Aminobenzofuran | researchgate.net |

| Cascade Cyclization | ortho-Hydroxy α-aminosulfone, 2-bromo-1,3-indandione | Aminobenzofuran spiroindanone | mdpi.comresearchgate.net |

| Ring-Opening/Recyclization | Furanone, hydrazine derivatives | Pyridazinone ring | beilstein-journals.org |

| Condensation | Ninhydrin (B49086), 1,3-dicarbonyl compounds | Indeno[1,2-b]benzofuran | scielo.org.za |

| Hydrazone Coupling | Benzofuran carbohydrazide, Isatin (B1672199) | Benzofuran-isatin hybrid molecule | derpharmachemica.com |

Computational and Theoretical Studies on Benzofuran 2,3 Dione Systems

Quantum Chemical Investigations

Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), have been utilized to explore the electronic structure and reactivity of systems containing the benzofuran-2,3-dione moiety. These studies provide a foundational understanding of the molecule's intrinsic properties.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the optimized ground-state geometries and electronic structures of molecules. For systems incorporating this compound, DFT calculations have been performed to predict molecular geometry and other fundamental properties.

In studies of oligomers based on benzodifuranone (BFD), which contains the this compound unit, DFT calculations have been employed to model their structure. For instance, ground-state geometry optimizations have been carried out using the B3LYP functional with a 6-31G** basis set. purdue.edu These calculations revealed that the core benzofuranone structure maintains a high degree of planarity, with calculated torsion angles between the central ring and the side benzofuranone moieties being as low as 0.81° and 0.68°. purdue.edu In other related research on BFD oligomers, the range-separated ωB97XD functional with a 6-31G** basis set was used for geometry optimizations and electronic structure calculations. amazonaws.com The choice of functional and basis set is critical for obtaining accurate predictions that correlate well with experimental observations. dokumen.pub

Table 1: Examples of DFT Methods Used for this compound Based Systems

| System Studied | DFT Functional | Basis Set | Reference |

|---|---|---|---|

| Benzodifuranone (BFD) Oligomers | B3LYP | 6-31G** | purdue.edu |

While specific, detailed studies tabulating the global and local reactivity descriptors for the isolated this compound molecule are not extensively documented in the reviewed literature, the principles are widely applied to related heterocyclic systems. dokumen.pub The electrophilicity index, in particular, is calculated from the electronic chemical potential and chemical hardness, which are in turn derived from the energies of the frontier molecular orbitals (HOMO and LUMO). dokumen.pub Given the presence of two electrophilic carbonyl carbons, this compound is expected to have a significant electrophilicity index, making it susceptible to attack by nucleophiles, a characteristic exploited in various multicomponent reactions. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic properties. acs.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter that indicates the molecule's chemical stability and reactivity.

DFT calculations have been used to determine the HOMO and LUMO energies of this compound-containing oligomers. purdue.edu These calculations show how structural modifications, such as the addition of substituents, can alter the FMO energies and, consequently, the electronic and optical properties of the material. For the unsubstituted benzodifuranone (BFD) oligomer, the planar geometry allows for effective π-conjugation, which influences the HOMO-LUMO gap. purdue.edu Theoretical calculations on related systems have shown that the nature of electronic absorption bands can be attributed to transitions involving these frontier orbitals, such as HOMO→LUMO and HOMO-1→LUMO transitions. researchgate.net

Studies of Global and Local Reactivity Descriptors (e.g., Electrophilicity)

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful approach to elucidate complex reaction mechanisms, allowing for the identification of transient intermediates and the calculation of activation barriers. For this compound, computational studies have shed light on its behavior in thermal and photochemical reactions.

Transition state (TS) analysis is used to locate the highest energy point along a reaction coordinate, known as the transition state. The structure and energy of the TS are critical for determining the feasibility and rate of a chemical reaction.

Computational studies have investigated the thermal and photochemical decomposition of this compound. researchgate.net This process can involve decarbonylation (loss of CO) to form an α-oxoketene intermediate. researchgate.netchemistry-chemists.com DFT calculations, specifically at the M06-2X/6-311++G(d,p) level of theory, have been used to model the reaction pathways, including the Wolff rearrangement of the resulting carbene intermediate. researchgate.net These calculations help to map the potential energy surface and identify the transition states connecting the reactant, intermediates, and products, providing a detailed mechanistic picture that supports experimental observations. researchgate.net

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a reaction can be constructed. This profile provides quantitative data on reaction enthalpies and activation energy barriers, which govern the kinetics and thermodynamics of the process.

For the rearrangement mechanisms originating from this compound, DFT calculations have been used to predict the energy barriers for the transformations. researchgate.net The M06-2X/6-311++G(d,p) calculations predicted feasible energy barriers for the flash vacuum thermolysis (FVT) rearrangements, confirming the proposed mechanism. researchgate.net Such energy profile calculations are essential for understanding why certain reaction pathways are favored over others. For example, in the reaction of this compound derivatives with carbon monoxide and alkenes, a carbonylative [2+2+1] cycloaddition occurs, a pathway whose feasibility can be rationalized through computational energy calculations. acs.orgims.ac.jp

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Benzodifuranone |

| α-oxoketene |

Regioselectivity Predictions

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the outcomes of chemical reactions involving benzofuran (B130515) scaffolds. These theoretical studies provide insights into reaction mechanisms and regioselectivity, guiding synthetic efforts toward desired products.

Research has demonstrated the utility of DFT calculations in understanding the regioselectivity of cycloaddition reactions. For instance, in the 1,3-dipolar cycloaddition reaction between azomethine ylides and (Z)-2-benzylidene-6-methoxybenzofuran-3(2H)-one derivatives, DFT calculations at the B3LYP/6–31++G(d,p) computational level were employed. researchgate.net The study considered two possible reaction routes and the theoretical results for high regioselectivity were in complete agreement with the experimental findings. researchgate.netresearchgate.net Analysis of reactivity indices, such as Fukui and Parr functions, helped to rationalize the observed outcomes. researchgate.net

In other studies, DFT has been used to explore the regioselectivity of rhodium-catalyzed cycloaddition reactions that yield constitutional isomers like dihydrobenzofuran-4-one (DBF). buet.ac.bd Calculations at the B3LYP and M06-2X levels of theory were performed to understand why one isomer is preferentially formed. buet.ac.bd Similarly, theoretical calculations based on Pearson's hard and soft acids and bases (HSAB) principle have been applied to understand the regioselectivity in the reduction of 2,3-disubstituted benzofurans. mdpi.com The local electrophilicity (ωk) parameter was identified as particularly useful for explaining the selectivity in these polar reactions. mdpi.com

| Reaction Type | Computational Method | System Studied | Key Finding | Reference |

|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | DFT (B3LYP/6–31++G(d, p)) | Azomethine ylide and a benzofuran-3(2H)-one derivative | Theoretical calculations accurately predicted the experimentally observed high regioselectivity. | researchgate.net |

| Catalytic Reduction | HSAB Principle / Fukui Function | 2,3-disubstituted benzofurans | Local electrophilicity (ωk) was the most effective parameter for explaining reaction selectivity. | mdpi.com |

| Rhodium-Catalyzed Cycloaddition | DFT (B3LYP and M06-2X) | Diazo-compound and phenylacetylene | Calculations explored the mechanistic reasons for the preferential formation of dihydrobenzofuran-4-one derivatives. | buet.ac.bd |

Molecular Docking and Drug Design Simulations

Molecular docking is a fundamental computational technique in modern drug discovery, used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein receptor. For this compound and its derivatives, these simulations provide critical insights into potential therapeutic applications by elucidating ligand-receptor interactions and predicting binding affinities, thereby guiding the design of more potent and selective drug candidates. mdpi.comacs.org

Ligand-Receptor Interactions

Molecular docking studies have successfully identified key interactions between benzofuran-based ligands and their protein targets. These interactions are crucial for the molecule's biological activity.

For example, in a study of novel oxindole (B195798)/benzofuran hybrids as dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Glycogen (B147801) Synthase Kinase-3β (GSK-3β), docking simulations revealed specific binding patterns. The oxindole ring of the hybrids settled into the hinge region of the kinases, forming hydrogen bonds with the backbone of key amino acids: Glu81 and Leu83 in CDK2, and Asp133 and Val135 in GSK-3β. nih.gov The fused phenyl ring of the oxindole component engaged in hydrophobic interactions with surrounding residues such as Val18, Ala31, and Phe80 in CDK2, and Val70, Ala83, and Cys199 in GSK-3β. nih.gov

Furthermore, simulations of 2,3-dihydro-1-benzofuran derivatives as agonists for the Cannabinoid Receptor 2 (CB2) predicted important ligand-receptor contacts. nih.gov These included van der Waals interactions with aromatic residues like F5.46 and W6.48, and potential hydrogen bonding with residues such as S3.31 and Y5.39. nih.gov

| Compound Series | Protein Target | Key Interacting Residues | Interaction Type | Reference |

|---|---|---|---|---|

| Oxindole/benzofuran hybrids | CDK2 | Glu81, Leu83 | Hydrogen Bond | nih.gov |

| Oxindole/benzofuran hybrids | GSK-3β | Asp133, Val135 | Hydrogen Bond | nih.gov |

| Schiff bases with benzofuran | Mtb DNA gyrase | Lys49, Ser178, Gly179 | Hydrogen Bond | mdpi.com |

| 2,3-Dihydro-1-benzofuran derivatives | Cannabinoid Receptor 2 (CB2) | F5.46, W6.48 | van der Waals | nih.gov |

| Benzofuran derivatives | NarL Protein | Asp16 | Hydrogen Bond | nih.gov |

Binding Affinity Predictions

A primary goal of molecular docking is to estimate the binding affinity between a ligand and its receptor, which is often reported as a scoring function or binding energy (e.g., in kcal/mol). Lower binding energy values typically indicate a more stable and favorable interaction. These predicted affinities are often correlated with experimentally determined inhibitory concentrations (e.g., IC₅₀) or inhibition constants (Ki).

For the Schiff bases of indoline-2,3-dione with a benzofuran terminal ring targeting Mtb DNA gyrase, docking studies calculated binding energies ranging from -3.21 to -8.09 kcal/mol. mdpi.com This trend in binding energy was found to be in general agreement with the observed biological activity, where compounds exhibited IC₅₀ values between 50 and 157 μM. mdpi.comnih.gov

In the context of cancer research, oxindole/benzofuran hybrids were evaluated for their inhibitory potential against CDK2 and GSK-3β. nih.gov The compounds demonstrated potent activity, with IC₅₀ values in the sub-micromolar to nanomolar range. For GSK-3β, the IC₅₀ values ranged from 32.09 to 212.30 nM, with the bromo- and methoxy-substituted derivatives showing activity comparable to or better than the reference inhibitor, staurosporine. nih.gov These experimental results were well-supported by the docking scores. nih.gov

Similarly, docking of benzofuran derivatives against the antitubercular target NarL protein yielded favorable binding energies and minimal inhibition constants, suggesting a high affinity for the target protein. nih.gov One study identified a benzofuran derivative with a predicted binding affinity of -8.2 kcal/mol against the SARS-CoV-2 main protease. chapman.edu

| Compound Series | Protein Target | Predicted Binding Energy (kcal/mol) | Experimental Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Schiff bases with benzofuran | Mtb DNA gyrase | -3.21 to -8.09 | 50 - 157 µM | mdpi.com |

| Oxindole/benzofuran hybrids | GSK-3β | Not explicitly stated | 32.09 - 212.30 nM | nih.gov |

| Oxindole/benzofuran hybrids | CDK2 | Not explicitly stated | 0.15 - 1.12 µM | nih.gov |

| Benzofuran derivative | SARS-CoV-2 Mpro | -8.2 | Not stated | chapman.edu |

| Benzofuran derivatives | NarL Protein | -6.17 to -8.32 | IC: 2.19 to 42.11 µM | nih.gov |

Applications of Benzofuran 2,3 Dione and Its Derivatives in Medicinal Chemistry

Anti-Cancer and Anti-Proliferative Activities

Derivatives of benzofuran-2,3-dione have demonstrated significant potential in oncology by targeting various mechanisms involved in cancer cell growth and survival.

Inhibition of Protein Kinases (e.g., CDK2, GSK-3β, mTOR, Pim-1, Src kinase)

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers. rsc.orgresearchgate.net Benzofuran (B130515) derivatives have been identified as potent inhibitors of several key protein kinases implicated in cancer progression. nih.govresearchgate.net

CDK2 and GSK-3β: Hybrid molecules combining oxindole (B195798) (a reduced form of this compound) and benzofuran have been synthesized and evaluated as dual inhibitors of cyclin-dependent kinase 2 (CDK2) and glycogen (B147801) synthase kinase 3β (GSK-3β). researchgate.netnih.govtandfonline.com Certain N¹-unsubstituted oxindole derivatives exhibited potent dual inhibitory activity, with IC50 values in the nanomolar range. Specifically, compounds 5d and 5f showed IC50 values of 37.77 nM and 52.75 nM against CDK2, and 32.09 nM and 40.13 nM against GSK-3β, respectively. researchgate.netnih.gov The inhibitory action is achieved through competition with ATP at the kinase domain. nih.gov The oxindole ring of these hybrids fits into the hinge region of both CDK2 and GSK-3β, forming crucial hydrogen bonds. tandfonline.com

mTOR, Pim-1, and Src Kinase: Benzofuran derivatives have also been shown to exert their anticancer effects by inhibiting other protein kinases such as mTOR, Pim-1, and Src kinase. nih.govresearchgate.netnih.gov For instance, a maleimide-based benzofuran-3-yl-(indol-3-yl)maleimide, known as 9-ING-41, is an ATP-competitive inhibitor of GSK-3β and has shown selectivity over other related kinases. researchgate.net

Table 1: Inhibitory Activity of Benzofuran Derivatives against Protein Kinases

| Compound/Derivative | Target Kinase | IC50 Value | Reference |

|---|---|---|---|

| Oxindole-benzofuran hybrid 5d | CDK2 | 37.77 nM | researchgate.netnih.gov |

| Oxindole-benzofuran hybrid 5f | CDK2 | 52.75 nM | researchgate.netnih.gov |

| Oxindole-benzofuran hybrid 5d | GSK-3β | 32.09 nM | researchgate.netnih.gov |

| Oxindole-benzofuran hybrid 5f | GSK-3β | 40.13 nM | researchgate.netnih.gov |

| Benzofuran-piperazine hybrid 9h | CDK2 | 40.91 nM | nih.gov |

| Benzofuran-piperazine hybrid 11d | CDK2 | 41.70 nM | nih.gov |

| Benzofuran-piperazine hybrid 11e | CDK2 | 46.88 nM | nih.gov |

| Benzofuran-piperazine hybrid 13c | CDK2 | 52.63 nM | nih.gov |

| Staurosporine (Reference) | CDK2 | 56.76 nM | nih.gov |

| Benzofuran-3-yl-(indol-3-yl)maleimide (9-ING-41) | GSK-3β | ATP-competitive | researchgate.net |

Induction of Cell Cycle Arrest and Apoptosis

A key mechanism through which this compound derivatives exert their anti-cancer effects is by inducing cell cycle arrest and apoptosis (programmed cell death).

Cell Cycle Arrest: Potent oxindole-benzofuran hybrids have been observed to cause cell cycle arrest in the G2/M phase in MCF-7 breast cancer cells. researchgate.netnih.govtandfonline.com Similarly, certain nitrile derivatives containing a benzofuran scaffold induced cell cycle arrest at the G2/M phase in HCT-116 colon cancer cells. researchgate.netsemanticscholar.org In another study, a benzofuran-isatin conjugate, compound 5a, caused cell cycle arrest at the G1/G0 phase in HT29 cells and at the G2/M phase in SW620 cells. researchgate.net Derivatives of griseofulvin, a natural antifungal containing a spiro[benzofuran-2,1'-cyclohexane]dione structure, also induced G2/M arrest. bohrium.com

Apoptosis: The induction of apoptosis is a common outcome following treatment with benzofuran derivatives. For example, benzofuran-isatin conjugates have been shown to induce apoptosis in a dose-dependent manner in SW620 colon cancer cells. tandfonline.com This was further confirmed by Annexin V-FITC/propidium iodide assays. tandfonline.com Nitrile derivatives of benzofuran not only induced apoptosis but also significantly increased the levels of caspase-3, a key executioner enzyme in the apoptotic pathway. researchgate.netsemanticscholar.org The apoptotic capabilities of some derivatives have been demonstrated in both ER-positive (MCF-7) and ER-negative (MDA-MB-231) breast cancer cells. nih.gov

Modulation of Farnesyltransferase and Oestrogen Receptor

Benzofuran derivatives also exhibit anti-cancer activity through the modulation of other important cellular targets.

Farnesyltransferase: Inhibition of farnesyltransferase is one of the mechanisms by which benzofuran-based compounds exert their antitumor actions. nih.govresearchgate.netnih.gov

Oestrogen Receptor: Benzofuran derivatives have been identified as modulators of the estrogen receptor alpha (ERα). nih.gov A molecular screening identified 5,6-dihydroxybenzofuran as a potential drug target for ERα. Subsequent synthesis and evaluation of a series of these compounds revealed that the two hydroxyl groups at positions C-5 and C-6, along with a phenyl ring at C-2, contributed to significant cytotoxicity in ER-positive MCF-7 breast cancer cells. nih.gov These findings suggest that the 5,6-dihydroxybenzofuran scaffold is a promising template for designing novel ER ligands. nih.gov

Cytotoxic Activities against Various Cancer Cell Lines (e.g., Panc-1, MCF-7, A-549)

The anti-proliferative effects of this compound derivatives have been confirmed through their cytotoxic activity against a range of human cancer cell lines.

Panc-1 (Pancreatic Cancer): Several benzofuran-piperazine hybrids have demonstrated potent cytotoxic activity against Panc-1 cells. For instance, compound 9h showed an IC50 of 0.94 µM, which is more potent than the reference standard cisplatin (B142131) (IC50 of 6.98 µM). nih.govtandfonline.com Another derivative, 13b, also exhibited strong activity with an IC50 of 1.04 µM. tandfonline.com A new benzofuran glucoside also displayed potent cytotoxic activity against PANC-1 cancer cell lines with an IC50 of 7.5 μM. researchgate.net

MCF-7 (Breast Cancer): Oxindole-benzofuran hybrids have shown potent activity against MCF-7 cells, with compounds 5d, 5e, and 5f displaying IC50 values of 3.41 µM, 3.45 µM, and 2.27 µM, respectively. tandfonline.com Benzofuran-piperazine hybrids also showed significant cytotoxicity, with compound 9h having an IC50 of 2.92 µM. nih.govtandfonline.com

A-549 (Lung Carcinoma): Against the A-549 cell line, benzofuran-piperazine derivatives 9h and 13b were found to be highly active, with IC50 values of 1.71 µM. tandfonline.com Thiazole-based benzofuran derivatives also showed efficacy against A-549 cells, with compound 11f exhibiting an IC50 of 25 nM. frontiersin.org

Table 2: Cytotoxic Activity (IC50) of Benzofuran Derivatives in Various Cancer Cell Lines

| Compound/Derivative | Panc-1 (µM) | MCF-7 (µM) | A-549 (µM) | Reference |

|---|---|---|---|---|

| Benzofuran-piperazine 9h | 0.94 | 2.92 | 1.71 | nih.govtandfonline.com |

| Benzofuran-piperazine 11d | 2.22 | 5.57 | 2.99 | tandfonline.com |

| Benzofuran-piperazine 13b | 1.04 | 2.98 | 1.71 | tandfonline.com |

| Cisplatin (Reference) | 6.98 | 5.45 | 6.72 | nih.govtandfonline.com |

| Oxindole-benzofuran 5d | - | 3.41 | - | tandfonline.com |

| Oxindole-benzofuran 5e | - | 3.45 | - | tandfonline.com |

| Oxindole-benzofuran 5f | - | 2.27 | - | tandfonline.com |

| Staurosporine (Reference) | - | 4.81 | - | tandfonline.com |

| Thiazole-benzofuran 11f | - | 29 nM | 25 nM | frontiersin.org |

| Erlotinib (Reference) | - | 40 nM | 30 nM | frontiersin.org |

Antiproliferative Activity against HT29 and SW620

The antiproliferative potential of this compound derivatives extends to colorectal cancer (CRC) cell lines.

A novel benzofuran-isatin conjugate, specifically 3-methyl-N'-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazide (Compound 5a), has shown potent and selective anti-proliferative action against both HT29 (colorectal adenocarcinoma) and SW620 (metastatic CRC) cell lines. nih.govresearchgate.net This compound was found to inhibit the proliferation, migration, and invasion of these cancer cells in a dose-dependent manner. researchgate.net The anti-proliferative effects are associated with the upregulation of the tumor suppressor p53. researchgate.net In contrast, isopimpinellin, a furanocoumarin, showed low cytotoxicity against HT29 and was non-cytotoxic against SW620 cells. mdpi.com

Antimicrobial Activities

In addition to their anti-cancer properties, benzofuran and its derivatives are recognized for their broad-spectrum antimicrobial activities. derpharmachemica.comresearchgate.net They have been shown to be effective against various strains of bacteria and fungi. derpharmachemica.comnih.gov

Antibacterial Activity: N'-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides have demonstrated significant activity against several bacterial strains. derpharmachemica.com Some derivatives showed promising antibacterial properties, with one compound in particular, 5j, exhibiting very promising activity. derpharmachemica.com Other studies have reported that benzofuran derivatives containing pyrazoline and thiazole (B1198619) moieties show excellent activity against Gram-negative bacteria and good activity against Gram-positive bacteria. rsc.org Fused benzofuran derivatives containing a pyridine (B92270) ring showed a Minimum Inhibitory Concentration (MIC) of 25 μg/mL against P. chinchori. nih.gov

Antifungal Activity: The same N'-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides also exhibited antifungal properties, although generally less potent than their antibacterial effects. derpharmachemica.com However, other benzofuran derivatives have shown significant antifungal potential. For example, benzofuranyl pyrazole (B372694) derivatives displayed promising activity against Candida albicans, in some cases exceeding that of the reference drug fluconazole. rsc.org A benzofuran glucoside also exhibited potent activity against two fungal species. researchgate.net

The antimicrobial efficacy of these compounds is often influenced by the specific substitutions on the benzofuran ring. nih.govrsc.org

Antibacterial Efficacy (Gram-positive and Gram-negative)

Benzofuran derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com For instance, certain (Z)-2-[(1-methyl-5-nitro-1H-imidazol-2-yl)methylene]benzofuran-3(2H)-ones have shown significant efficacy against Gram-positive bacteria. mdpi.com Specifically, compound 8n (R = 6,7-(OMe)2) was identified as the most potent in this series. mdpi.com In contrast, some studies have found that certain benzofuran derivatives exhibit greater inhibitory effects on Gram-negative bacteria than on Gram-positive strains. nih.gov

Research has also explored hybrids of isatin (B1672199) and benzofuran. A series of N′-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides (5a–j) were synthesized and evaluated for their antibacterial properties. derpharmachemica.com Compounds 5h and 5i demonstrated promising activity against Staphylococcus aureus, comparable to the standard drug ciprofloxacin. derpharmachemica.com Furthermore, compound 5j showed activity against S. aureus that exceeded the standard. derpharmachemica.com Several compounds in this series (5c, 5d, 5f, 5g, 5i, and 5j) also displayed significant activity against Bacillus subtilis. derpharmachemica.com

Below is a table summarizing the antibacterial activity of selected benzofuran derivatives.

Table 1: Antibacterial Activity of Selected Benzofuran Derivatives

| Compound | Bacterial Strain | Activity | Reference |

| (Z)-2-[(1-methyl-5-nitro-1H-imidazol-2-yl)methylene]benzofuran-3(2H)-one 8n (R = 6,7-(OMe)2) | Gram-positive bacteria | Most active in its series | mdpi.com |

| N′-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazide 5h | Staphylococcus aureus | Promising, comparable to Ciprofloxacin | derpharmachemica.com |

| N′-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazide 5i | Staphylococcus aureus | Promising, comparable to Ciprofloxacin | derpharmachemica.com |

| N′-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazide 5j | Staphylococcus aureus | More active than Ciprofloxacin | derpharmachemica.com |

| N′-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazide 5c, 5d, 5f, 5g, 5i, 5j | Bacillus subtilis | Promising activity | derpharmachemica.com |

Antifungal Properties (e.g., against Candida albicans)

Several derivatives of benzofuran have been investigated for their antifungal capabilities, particularly against Candida albicans. sci-hub.seresearchgate.netnih.gov For example, a series of benzofuran-semicarbazide hybrids were designed and synthesized, with many showing in vitro activity against various pathogenic fungi, including C. albicans. sci-hub.se It was found that compounds with a 2'-pyridineformyl group at the C-2 position (Z20–Z29) had better inhibitory activity against C. albicans than those with a p-fluorobenzoyl group. sci-hub.se

In another study, benzofuran hydrazones were synthesized and tested for their antifungal activity. researchgate.net Compounds 2, 5, 12, 13, 14, and 15 demonstrated significant activity against C. albicans at a concentration of 30 mg/mL. researchgate.net Additionally, spirobenzofurans have shown noteworthy activity against C. albicans. nih.gov

The table below highlights the antifungal activity of specific benzofuran derivatives.

Table 2: Antifungal Activity of Selected Benzofuran Derivatives against Candida albicans

| Compound | Concentration | Activity | Reference |

| Benzofuran-semicarbazide hybrids (Z20–Z29) | 16 to 64 µg/mL | Showed antifungal activity | sci-hub.se |

| Benzofuran hydrazones (2, 5, 12, 13, 14, 15) | 30 mg/mL | Significant activity | researchgate.net |

| Dione (B5365651) 15 | 7.8 μg/mL | Significant activity | nih.gov |

| Dione 10 | 3.6 μg/mL | Most significant activity | nih.gov |

Structure-Activity Relationship (SAR) Studies for Antimicrobial Agents

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of benzofuran derivatives. These studies have revealed that the nature and position of substituents on the benzofuran ring system significantly influence their biological activity. nih.govsci-hub.se

For antibacterial agents, it has been observed that electron-withdrawing groups at the ortho position of the benzofuran ring and the para position of an aryl ring tend to increase potency. nih.gov Conversely, the presence of electron-donating groups often weakens antimicrobial activity. nih.gov In a series of benzofuran derivatives with aryl substituents at the C-3 position, it was found that hydroxyl groups at the C-3 and C-4 positions resulted in good antibacterial activity, while a hydroxyl group at the C-2 position did not enhance activity. nih.gov

In the context of antifungal agents, SAR studies of benzofuran-semicarbazide hybrids indicated that the length of the linker between the benzofuran ring and the 4-phenyl semicarbazide (B1199961) has a minimal impact on activity. sci-hub.se However, the type of substituent at the C-2 position was found to be important, with a 2'-pyridineformyl group leading to better activity against C. albicans compared to a p-fluorobenzoyl group. sci-hub.se

Neurotropic and CNS-Related Activities

GABA Receptor Modulation

Benzofuran derivatives have been explored for their ability to modulate γ-aminobutyric acid (GABA) receptors, which are key targets for drugs affecting the central nervous system (CNS). researchgate.netnih.gov Some 2,3-disubstituted benzofuran analogues of GABA have been synthesized and evaluated for their neurotropic effects. researchgate.netnih.gov In silico docking studies have shown that these ligands can bind to the allosteric site for benzodiazepines on the GABAA receptor. researchgate.netnih.gov

One particular derivative, (R, S)-5,7-di-tert-butyl-3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one, has been characterized as a positive allosteric modulator of GABAB receptors. dntb.gov.ua Additionally, 1-(4-methoxybenzofuran-5-yl)-3-phenylpropane-1,3-dione (MPD) has been shown to bind to and stimulate the GABAA receptor, suggesting its potential as an anxiolytic agent. japsonline.com

Effects on Seizure Models

The anticonvulsant properties of benzofuran derivatives have been investigated in various animal models of seizures. researchgate.netnih.govresearchgate.net In a study involving 2,3-disubstituted benzofuran analogues, two compounds, BZF-7 and rac-BZF-10, were tested in mouse models of seizures induced by pentylenetetrazol (PTZ) and 4-aminopyridine (B3432731) (4-AP). researchgate.net The results indicated that these compounds did not protect against seizures and, in some cases, even potentiated the seizure effects, suggesting they may act as GABAergic antagonists with CNS stimulatory activity. researchgate.netnih.gov

In contrast, another study on γ-amino acids derived from 2,3-disubstituted benzofurans found that one compound protected against 4-AP-induced seizures, suggesting negative allosteric modulation at the glutamatergic NMDA receptor. researchgate.net Furthermore, a series of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives were evaluated, and one lead compound demonstrated significant protection in both the maximal electroshock (MES) and 6 Hz seizure models. nih.gov

Potential in Alzheimer's Disease Treatment

Benzofuran derivatives are being actively investigated as potential therapeutic agents for Alzheimer's disease (AD). mdpi.comresearchgate.netnih.gov The rationale for this research stems from the structural similarity of the benzofuran skeleton to a part of the approved AD drug, donepezil. nih.gov

Research has focused on developing benzofuran-based compounds that can act as multi-target drugs, inhibiting both cholinesterases (AChE and BuChE) and β-secretase (BACE1), key enzymes involved in the pathology of AD. nih.gov A series of 2-arylbenzofuran derivatives showed promising dual inhibitory activity. nih.gov Compound 20, in particular, exhibited AChE inhibitory activity comparable to donepezil. nih.gov

Additionally, benzofuran piperidine (B6355638) derivatives have been synthesized and evaluated as multifunctional agents that can inhibit the aggregation of amyloid-β (Aβ) peptides, a hallmark of AD. doi.org These compounds have shown excellent Aβ anti-aggregation activity and, in some cases, also inhibit AChE. doi.org The substitution patterns at the C-2 and C-3 positions of the benzofuran ring were found to be critical for these activities. doi.org

Anti-inflammatory and Immunomodulatory Effects

Derivatives of benzofuran have demonstrated notable anti-inflammatory and immunomodulatory properties. taylorandfrancis.com These compounds can influence inflammatory pathways and modulate the immune response, offering potential therapeutic avenues for a variety of inflammatory conditions. taylorandfrancis.com

Research has shown that certain fluorinated benzofuran and dihydrobenzofuran derivatives can suppress lipopolysaccharide-stimulated inflammation in macrophages. mdpi.com They achieve this by inhibiting the expression of key inflammatory enzymes such as cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2), and by reducing the secretion of inflammatory mediators. mdpi.com For instance, some of these compounds have shown significant inhibitory effects on the production of interleukin-6 (IL-6), Chemokine (C-C) Ligand 2 (CCL2), nitric oxide (NO), and prostaglandin (B15479496) E2 (PGE2). mdpi.com

Specifically, a series of heterocyclic/benzofuran hybrids were designed and synthesized, with some compounds exhibiting excellent inhibitory effects on the generation of nitric oxide. mdpi.com One particular piperazine/benzofuran hybrid, compound 5d , was identified as a potent anti-inflammatory agent. mdpi.com This compound was found to down-regulate the secretion of pro-inflammatory factors like NO, COX-2, tumor necrosis factor-alpha (TNF-α), and IL-6. mdpi.com Further in vivo studies indicated that this compound could modulate the involvement of neutrophils, leukocytes, and lymphocytes in inflammatory processes and reduce the expression of IL-1β, TNF-α, and IL-6 in serum and tissues. mdpi.com The anti-inflammatory mechanism of this hybrid is believed to be associated with the NF-κB and MAPK signaling pathways. mdpi.com

The structural features of these benzofuran derivatives, particularly the presence of fluorine and bromine, have been suggested to enhance their biological effects. mdpi.com The ability of these compounds to modulate the immune system highlights their potential as candidates for the development of new anti-inflammatory drugs. nih.gov